molecular formula C21H28N4O2 B3804576 N-[1-(cyclohexylmethyl)piperidin-3-yl]-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide

N-[1-(cyclohexylmethyl)piperidin-3-yl]-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No.: B3804576
M. Wt: 368.5 g/mol
InChI Key: JGPIJZYWTPHKPY-UHFFFAOYSA-N
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Description

N-[1-(cyclohexylmethyl)piperidin-3-yl]-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide is a complex organic compound that features a piperidine ring, a pyrido[1,2-a]pyrimidine core, and a carboxamide group

Properties

IUPAC Name

N-[1-(cyclohexylmethyl)piperidin-3-yl]-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O2/c26-20(18-13-22-19-10-4-5-12-25(19)21(18)27)23-17-9-6-11-24(15-17)14-16-7-2-1-3-8-16/h4-5,10,12-13,16-17H,1-3,6-9,11,14-15H2,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGPIJZYWTPHKPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2CCCC(C2)NC(=O)C3=CN=C4C=CC=CN4C3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(cyclohexylmethyl)piperidin-3-yl]-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring and the pyrido[1,2-a]pyrimidine core. Common synthetic methods include:

    Cyclization Reactions: Formation of the piperidine ring through cyclization of appropriate precursors.

    Amidation Reactions: Introduction of the carboxamide group via amidation reactions using suitable amines and carboxylic acid derivatives.

    Functional Group Interconversions: Conversion of functional groups to achieve the desired substitution pattern on the pyrido[1,2-a]pyrimidine core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(cyclohexylmethyl)piperidin-3-yl]-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: Oxidative transformations of the piperidine ring or other functional groups.

    Reduction: Reduction of the carbonyl group in the carboxamide moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions on the pyrido[1,2-a]pyrimidine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[1-(cyclohexylmethyl)piperidin-3-yl]-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Biological Studies: Investigation of its biological activity, including potential therapeutic effects.

    Chemical Biology: Use as a tool compound to study molecular interactions and pathways.

    Industrial Applications: Potential use in the synthesis of other complex organic molecules or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-[1-(cyclohexylmethyl)piperidin-3-yl]-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects. The exact pathways and molecular interactions would depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds with a piperidine ring, such as piperine or evodiamine.

    Pyrido[1,2-a]pyrimidine Derivatives: Compounds with a similar core structure, such as certain kinase inhibitors.

Uniqueness

N-[1-(cyclohexylmethyl)piperidin-3-yl]-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide is unique due to its specific combination of structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(cyclohexylmethyl)piperidin-3-yl]-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[1-(cyclohexylmethyl)piperidin-3-yl]-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide

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